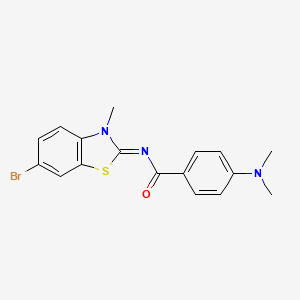

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

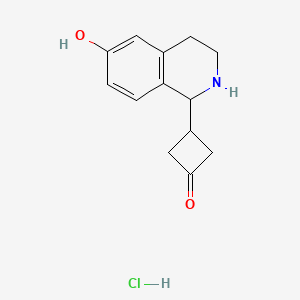

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMB belongs to the class of benzothiazole derivatives and is known to exhibit various biological activities, including antitumor, antibacterial, and antifungal properties.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide, as a part of benzothiazole derivatives, has been investigated for its corrosion inhibition properties. Experimental studies demonstrated that certain benzothiazole derivatives could effectively inhibit corrosion of carbon steel in an acidic solution. These inhibitors can be adsorbed onto metal surfaces by both physical and chemical means, offering extra stability and higher inhibition efficiencies than previously reported inhibitors from the same family. The efficiency of these inhibitors was confirmed through various methods including electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, and weight loss measurements. Theoretical studies using density functional theory (DFT) were also conducted to understand the correlation between molecular structure and inhibition performance (Hu et al., 2016).

Anticancer Activity

Another significant area of research involves the exploration of benzothiazole derivatives for anticancer applications. Certain compounds containing the benzothiazole moiety have shown promising results against various cancer cell lines. For instance, a study on isatin-benzothiazole analogs reported notable cytotoxicity against human breast tumor cell lines, indicating the potential of these compounds as anti-breast cancer agents. The study highlighted compounds that exhibited selective cytotoxicity towards cancer cells over non-cancer cells, suggesting their potential for targeted cancer therapy with minimized side effects (Solomon et al., 2009).

Synthesis and Characterization

Research into the synthesis and characterization of benzothiazole derivatives continues to be a fruitful area, leading to the development of novel compounds with potential applications in various fields. For example, novel synthesis methods have been developed for (4-oxothiazolidine-2-ylidene)benzamide derivatives, providing new avenues for the exploration of chemical properties and biological activities. These compounds were synthesized through a convenient, one-pot, multicomponent process and characterized using several analytical techniques, laying the groundwork for future pharmacological and material science research (Hossaini et al., 2017).

Eigenschaften

IUPAC Name |

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3OS/c1-20(2)13-7-4-11(5-8-13)16(22)19-17-21(3)14-9-6-12(18)10-15(14)23-17/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLFLIKDSBEFPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2387897.png)

![[2-[1-[(4-Fluorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2387901.png)

![furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2387906.png)

![N-[3-(carbamoylmethoxy)phenyl]-6-chloropyridine-3-carboxamide](/img/structure/B2387907.png)

![(5-chlorothiophen-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2387916.png)